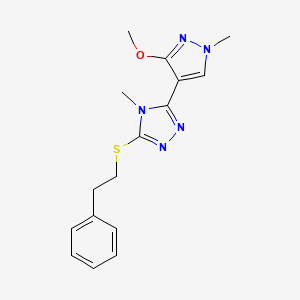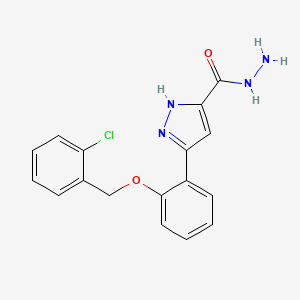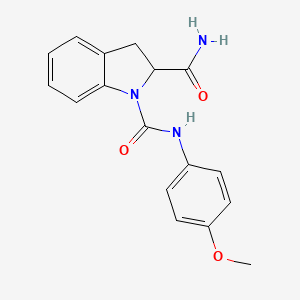
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methoxy-1-methyl-1H-pyrazol-4-yl” is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It’s also known as 1H-Pyrazole-4-methanamine, 3-methoxy-1-methyl .
Synthesis Analysis
The synthesis of “3-methoxy-1-methyl-1H-pyrazol-4-yl” involves the use of palladium on activated charcoal and hydrogen in methanol . The reaction is stirred at room temperature for several hours, then the solution is filtered and the filtrate is concentrated to obtain the product .Molecular Structure Analysis
The molecular structure of “3-methoxy-1-methyl-1H-pyrazol-4-yl” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methoxy group and a methyl group .Chemical Reactions Analysis
“3-methoxy-1-methyl-1H-pyrazol-4-yl” can react with other compounds to form new compounds. For example, it can react with 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine in the presence of N-ethyl-N,N-diisopropylamine to form a new compound .Physical And Chemical Properties Analysis
The boiling point of “3-methoxy-1-methyl-1H-pyrazol-4-yl” is predicted to be 254.0±25.0 °C, and its density is predicted to be 1.20±0.1 g/cm3 . Its pKa is predicted to be 8.23±0.29 .科学的研究の応用
Cytotoxic Agents
This compound could be used in the design and synthesis of novel cytotoxic agents . A series of novel derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields . These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations . Most of the derivatives exhibited promising cytotoxic activity .
Antileishmanial Agents
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . The in vitro antileishmanial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate .
Antimalarial Agents
The same hydrazine-coupled pyrazoles were also evaluated for their in vivo antimalarial activities against Plasmodium berghei infected mice . The result revealed that some of the target compounds elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the pyrazole derivatives . This suggests that these compounds could be used in molecular docking studies to understand their interactions with target proteins.
Drug Development for Non-Small-Cell Lung Cancer (NSCLC)
Mutant epidermal growth factor receptor (EGFR) is a major driver of non-small-cell lung cancer (NSCLC) . Marketed first generation inhibitors, such as erlotinib, effect a transient beneficial response in EGFR mutant NSCLC patients before resistance mechanisms render these inhibitors ineffective . Pyrazole-bearing compounds could potentially be used in the development of new drugs for NSCLC.
Drug Resistance Studies
Given the potential applications in various diseases, this compound could also be used in studies investigating drug resistance. For instance, the efficacy of existing antileishmanial and antimalarial drugs is often conceded due to suboptimal treatment outcomes and the advent of drug-resistant Plasmodium falciparum . This compound could be used in studies to understand the mechanisms of drug resistance and develop strategies to overcome it.
特性
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-20-11-13(15(19-20)22-3)14-17-18-16(21(14)2)23-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFHILDRRJDRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![1-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2360060.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)


![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)